molecular formula C15H16FNO2S B603478 N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 1332177-74-8

N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B603478
CAS No.: 1332177-74-8
M. Wt: 293.4g/mol
InChI Key: ZQSWVBATBMTQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves the reaction of 2,6-dimethylaniline with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of solvents like dichloromethane or acetonitrile can also aid in the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfone Derivatives: Formed through oxidation.

    Sulfinamide Derivatives: Formed through reduction.

    Amines and Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, thereby hindering bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide stands out due to its unique combination of a fluoro and methyl group on the benzene ring, which enhances its lipophilicity and potentially its biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1332177-74-8

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-10-5-4-6-11(2)15(10)17-20(18,19)13-7-8-14(16)12(3)9-13/h4-9,17H,1-3H3

InChI Key

ZQSWVBATBMTQBL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)F)C

Origin of Product

United States

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